molecular formula C6H14N2 B033968 Azepan-4-amine CAS No. 108724-15-8

Azepan-4-amine

Cat. No.: B033968
CAS No.: 108724-15-8
M. Wt: 114.19 g/mol
InChI Key: ZRNRPJNPCUSWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Future Directions

Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azepan-4-amine can be synthesized through several methods. One common approach involves the multicomponent heterocyclization of amines with electron-deficient acetylenes and 1,4-dinucleophilic reagents.

Industrial Production Methods: In industrial settings, this compound is often produced through a two-step [5+2] annulation process. This involves the use of gold catalysis to achieve high regioselectivities and diastereoselectivities. The reaction typically starts with the oxidation of N-(pent-4-yn-1-yl)piperidine, followed by gold-catalyzed intramolecular alkyne oxidation .

Chemical Reactions Analysis

Types of Reactions: Azepan-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under mild conditions using reagents such as m-CPBA.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: this compound can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) is commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products: The major products formed from these reactions include various azepane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Azepan-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Azepan-4-amine can be compared with other seven-membered heterocyclic compounds, such as:

    Azepine: Contains a nitrogen atom in the ring but lacks the amino group at the fourth position.

    Benzodiazepine: Contains a fused benzene ring and exhibits different pharmacological properties.

    Oxazepine: Contains an oxygen atom in the ring, leading to different reactivity and applications.

Uniqueness: this compound’s unique structure, with an amino group at the fourth position, allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

azepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-6-2-1-4-8-5-3-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNRPJNPCUSWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400213
Record name Azepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108724-15-8
Record name Hexahydro-1H-azepin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108724-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepan-4-amine
Reactant of Route 2
Reactant of Route 2
Azepan-4-amine
Reactant of Route 3
Azepan-4-amine
Reactant of Route 4
Azepan-4-amine
Reactant of Route 5
Azepan-4-amine
Reactant of Route 6
Azepan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.